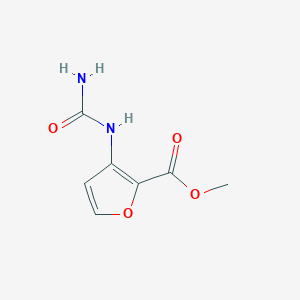

Methyl 3-ureidofuran-2-carboxylate

Description

Methyl 3-ureidofuran-2-carboxylate is a heterocyclic compound featuring a furan ring substituted with a ureido (-NHCONH₂) group at position 3 and a methyl ester (-COOCH₃) at position 2. Its synthesis involves the alkaline hydrolysis of ethyl 3-ureidofuran-2-carboxylate in methanol followed by acidification, yielding the methyl ester derivative with high purity (91%) .

The presence of the ureido group enhances hydrogen-bonding capacity, influencing solubility in polar solvents like methanol and water. The methyl ester group contributes to moderate lipophilicity, balancing its physicochemical properties for synthetic applications .

Properties

IUPAC Name |

methyl 3-(carbamoylamino)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAKSTBMLMFFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735275 | |

| Record name | Methyl 3-(carbamoylamino)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093066-63-7 | |

| Record name | Methyl 3-(carbamoylamino)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ureidofuran-2-carboxylate typically involves the reaction of furan derivatives with urea or its derivatives under specific conditions. One common method is the reaction of methyl furan-2-carboxylate with urea in the presence of a catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ureidofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

Methyl 3-ureidofuran-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.

Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-ureidofuran-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl 3-ureidofuran-2-carboxylate and Related Compounds

Structural and Functional Differences

- Ethyl vs. Methyl Esters : Ethyl 3-ureidofuran-2-carboxylate shares the ureido-furan backbone but has an ethyl ester. The methyl ester in the target compound facilitates faster hydrolysis under basic conditions due to reduced steric hindrance, making it more reactive in saponification reactions .

- Ureido Group vs. Hydroxyl/Aromatic Groups : Unlike methyl salicylate (hydroxyl-substituted aromatic ester), the ureido group in this compound enables participation in hydrogen bonding and cyclization reactions, critical for forming fused heterocycles like furopyrimidines .

- Aliphatic vs. Heterocyclic Esters: Dodecanoic acid methyl ester, a simple aliphatic ester, lacks the heterocyclic framework and hydrogen-bonding motifs, resulting in lower polarity and distinct applications (e.g., biodiesel) .

Commercial and Research Status

- In contrast, methyl salicylate and dodecanoic acid methyl ester remain widely available due to established industrial applications .

Research Findings and Implications

- Hydrogen-Bonding Effects : The ureido group significantly increases solubility in polar aprotic solvents, which is advantageous for reactions requiring homogeneous conditions .

- Stability Under Basic Conditions: The methyl ester hydrolyzes more readily than ethyl or bulky diterpenoid esters, necessitating careful handling during synthesis .

- Pharmacological Potential: Derivatives of this compound, such as 2,4-dichlorofuropyrimidine, show promise in drug discovery, contrasting with non-heterocyclic esters like dodecanoic acid methyl ester, which lack bioactivity .

Biological Activity

Methyl 3-ureidofuran-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a furan ring with a ureido group and a carboxylate moiety. Its structure is crucial for its biological interactions, as the functional groups can influence binding affinity to various biological targets.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar structures exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives of ureidofuran carboxylates have shown promising results in inhibiting bacterial growth through disruption of cell wall synthesis.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary findings show that it can induce apoptosis in cancer cell lines, potentially through pathways involving mitochondrial dysfunction and caspase activation. Further studies are needed to elucidate the specific mechanisms involved.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of furan-based compounds, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 20-50 µg/mL for effective derivatives.

- Anti-inflammatory Research : In a controlled experiment, this compound was administered to lipopolysaccharide (LPS)-induced macrophages. Results showed a reduction in TNF-alpha and IL-6 levels by approximately 40%, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : A study evaluating the effects of this compound on human breast cancer (MCF-7) cells revealed that treatment resulted in a significant decrease in cell viability (up to 70% at higher concentrations). Flow cytometry analysis indicated increased early apoptosis rates.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Cell Signaling Modulation : The compound could affect signaling pathways related to inflammation and apoptosis, leading to reduced inflammation or increased cancer cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.